trans-1,2-Cyclooctanediol

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La préparation de l'acide yohimbique implique plusieurs étapes. Une méthode courante consiste à extraire l'écorce de yohimbe à l'aide d'éthanol, suivie d'une précipitation à l'eau, d'une filtration et d'une concentration des ingrédients actifs . L'extrait est ensuite soumis à des processus de purification supplémentaires, notamment une séparation sur résine macroporeuse et une recristallisation à l'aide d'acétate d'éthyle pour obtenir une pureté élevée .

Méthodes de production industrielle: La production industrielle de l'acide yohimbique suit des processus d'extraction et de purification similaires, mais à plus grande échelle. L'utilisation de techniques chromatographiques avancées, telles que la chromatographie liquide haute performance (HPLC), garantit la qualité et la pureté constantes du produit final .

Analyse Des Réactions Chimiques

Types de réactions: L'acide yohimbique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Les réactions d'halogénation impliquent souvent des réactifs tels que le chlore ou le brome dans des conditions contrôlées.

Principaux produits formés: Les principaux produits formés à partir de ces réactions comprennent des dérivés avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques différentes .

Applications de la recherche scientifique

L'acide yohimbique a un large éventail d'applications de recherche scientifique:

Biologie: Investigué pour ses effets sur les processus cellulaires et les voies de signalisation.

Industrie: Utilisé dans le développement de compléments alimentaires et de formulations pharmaceutiques.

Mécanisme d'action

L'acide yohimbique exerce ses effets principalement en bloquant les récepteurs adrénergiques alpha-2 présynaptiques . Cette action conduit à une libération accrue de neurotransmetteurs tels que la noradrénaline, entraînant une augmentation du flux sanguin et une stimulation du système nerveux central . Le composé interagit également avec d'autres cibles moléculaires, notamment les récepteurs de la sérotonine et de la dopamine, contribuant à ses effets pharmacologiques divers .

Applications De Recherche Scientifique

Organic Synthesis

trans-1,2-Cyclooctanediol serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex molecules.

Chiral Auxiliary

One notable application is its use as a chiral auxiliary in asymmetric synthesis. The compound can facilitate the production of enantiomerically enriched compounds, which are crucial in pharmaceuticals. For instance, it has been used in the synthesis of alpha-amino acids and other biologically active molecules by providing a chiral environment that influences reaction outcomes.

| Reaction Type | Product | Reference |

|---|---|---|

| Asymmetric synthesis of alpha-amino acids | Various alpha-amino acids | |

| Formation of chiral ligands | Hydroxy phosphonates |

Building Block for Complex Molecules

This compound can also be utilized as a building block for more complex organic structures. It has been employed in the synthesis of polymers and other materials due to its hydroxyl groups that can undergo further functionalization.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is recognized for its role as an intermediate in drug development.

Drug Formulation

The compound is utilized in the formulation of various drugs, particularly those requiring specific stereochemical configurations. Its ability to stabilize certain molecular arrangements makes it a valuable asset in drug design.

Research Studies

Research has indicated that this compound derivatives exhibit biological activity that could be beneficial for therapeutic applications. For example, studies have explored its potential effects on enzyme inhibition and receptor binding.

Material Science Applications

This compound has found applications beyond organic chemistry and pharmaceuticals; it is also significant in material science.

Polymer Chemistry

The compound acts as a precursor for the synthesis of polymers with desirable properties such as increased thermal stability and mechanical strength. Its diol structure allows for cross-linking reactions that enhance polymer networks.

| Material Type | Properties | Applications |

|---|---|---|

| Polymeric materials | Enhanced thermal stability | Coatings, adhesives |

| Cross-linked networks | Improved mechanical strength | Structural materials |

Case Study 1: Asymmetric Synthesis Using this compound

A study published in The Journal of Organic Chemistry demonstrated the effectiveness of this compound as a chiral auxiliary in synthesizing enantiomerically pure compounds. The researchers reported high yields and excellent diastereoselectivity when using this compound in their synthetic routes .

Case Study 2: Polymer Development

In another investigation focused on material science, researchers utilized this compound to create novel polymeric materials with enhanced properties suitable for high-performance applications. The study highlighted the compound's role in improving the mechanical properties of the resulting polymers .

Mécanisme D'action

Acido yohimbico exerts its effects primarily by blocking presynaptic alpha-2 adrenergic receptors . This action leads to increased release of neurotransmitters like norepinephrine, resulting in enhanced blood flow and stimulation of the central nervous system . The compound also interacts with other molecular targets, including serotonin and dopamine receptors, contributing to its diverse pharmacological effects .

Comparaison Avec Des Composés Similaires

Composés similaires:

Yohimbine: Un autre alcaloïde indolique dérivé du même arbre, connu pour ses propriétés aphrodisiaques et stimulantes.

Ajmaline: Un alcaloïde aux effets vasodilatateurs, utilisé dans le traitement de l'hypertension.

Corynanthine: Un diastéréoisomère de la yohimbine présentant une activité bloquante adrénergique similaire.

Unicité de l'acide yohimbique: L'acide yohimbique est unique en raison de sa structure moléculaire spécifique, qui lui permet d'interagir avec plusieurs types de récepteurs et d'exhiber un large éventail d'activités biologiques. Sa capacité à moduler à la fois les systèmes adrénergiques et sérotoninergiques en fait un composé précieux pour la recherche et les applications thérapeutiques .

Activité Biologique

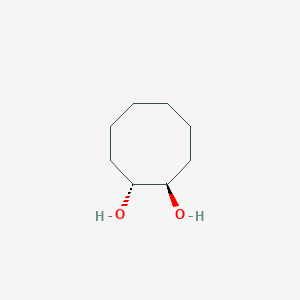

Trans-1,2-Cyclooctanediol (trans-1,2-COD) is a cyclic diol with the molecular formula . Its unique structure and properties have garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of trans-1,2-COD, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its two hydroxyl groups attached to a cyclooctane ring. This configuration allows it to participate in various chemical reactions and biological interactions. The compound's structural formula can be represented as follows:

Research indicates that trans-1,2-COD exhibits biological activity by modulating neurotransmitter systems. Specifically, it affects both adrenergic and serotonergic pathways, which are crucial for regulating mood, anxiety, and cardiovascular functions .

Key Mechanisms:

- Adrenergic Modulation: Trans-1,2-COD has been shown to block presynaptic alpha-2 adrenergic receptors, leading to increased norepinephrine release. This mechanism may contribute to its potential use in treating conditions such as depression and anxiety.

- Serotonergic Activity: The compound also interacts with serotonin receptors, which may enhance its antidepressant effects by increasing serotonin levels in the synaptic cleft.

Biological Activity and Therapeutic Applications

The biological activity of trans-1,2-COD has been explored in various studies:

- Antidepressant Effects: In animal models, trans-1,2-COD demonstrated significant antidepressant-like effects comparable to established antidepressants. The compound's ability to modulate neurotransmitter levels suggests its potential as a therapeutic agent for mood disorders.

- Anxiolytic Properties: Studies have indicated that trans-1,2-COD may possess anxiolytic effects. Its action on adrenergic receptors could help alleviate anxiety symptoms without the sedative effects commonly associated with traditional anxiolytics.

- Neuroprotective Effects: Preliminary research suggests that trans-1,2-COD may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. This property could be beneficial in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of trans-1,2-COD:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antidepressant-like behavior in rodent models when administered at specific dosages. |

| Study 2 | Showed anxiolytic effects through behavioral tests and neurotransmitter level assessments in mice. |

| Study 3 | Investigated the neuroprotective effects against oxidative stress-induced damage in cultured neuronal cells. |

Propriétés

IUPAC Name |

(1R,2R)-cyclooctane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8(7)10/h7-10H,1-6H2/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSOFJYAGDTKSK-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(C(CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC[C@H]([C@@H](CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309870 | |

| Record name | (1R,2R)-1,2-Cyclooctanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108268-29-7, 42565-22-0 | |

| Record name | (1R,2R)-1,2-Cyclooctanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108268-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-1,2-Cyclooctanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42565-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-1,2-Cyclooctanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.